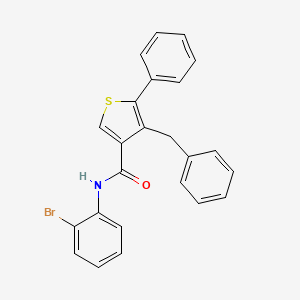
4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential in treating various diseases. This compound belongs to the class of thiophene carboxamides and has shown promising results in scientific research.
作用機序
The mechanism of action of 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide involves the inhibition of various enzymes and proteins involved in the disease pathogenesis. This compound inhibits the activity of histone deacetylases (HDACs) and proteasome, which are involved in cancer cell growth and protein degradation. It also inhibits the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation. In neurological disorders, this compound inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, which are responsible for the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide are dependent on the disease being treated. In cancer, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neurological disorders, this compound inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, leading to the prevention of disease progression.
実験室実験の利点と制限
The advantages of using 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide in lab experiments include its potent activity against various diseases and its synthetic accessibility. However, the limitations of using this compound include its poor solubility in water and its potential toxicity at high doses.
将来の方向性
The future directions for 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide research include the development of more potent analogs with improved solubility and reduced toxicity. Further studies are also needed to investigate the potential of this compound in treating other diseases such as diabetes and cardiovascular diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.
In conclusion, 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide is a synthetic compound that has shown potential in treating various diseases. Its mechanism of action involves the inhibition of various enzymes and proteins involved in disease pathogenesis. While this compound has its advantages and limitations, further research is needed to fully understand its potential in treating diseases and developing new drugs.
合成法
The synthesis of 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide involves the reaction of 2-bromobenzyl bromide with thiophene-2-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with phenylmagnesium bromide to obtain the final product.
科学的研究の応用
4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide has been extensively studied for its potential in treating cancer, inflammation, and neurological disorders. In cancer research, this compound has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, this compound has shown potential in treating Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.
特性
IUPAC Name |
4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNOS/c25-21-13-7-8-14-22(21)26-24(27)20-16-28-23(18-11-5-2-6-12-18)19(20)15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRIHKFRVHLMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(SC=C2C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

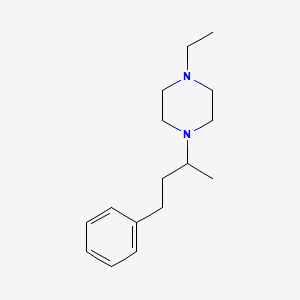
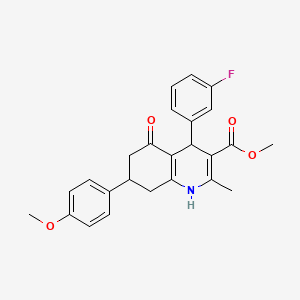
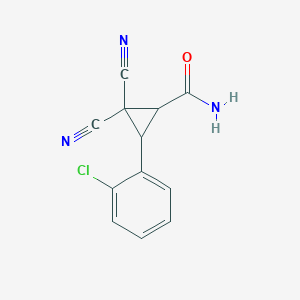
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
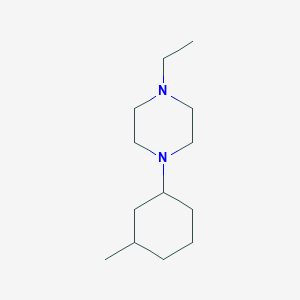

![N-ethyl-2-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-benzimidazole-6-carboxamide](/img/structure/B5089884.png)

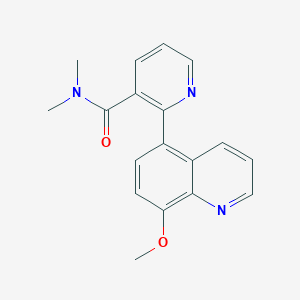
![3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
![N-{2-[(4-methylbenzoyl)amino]benzoyl}phenylalanine](/img/structure/B5089914.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5089923.png)
![methyl 4-[5-[2-(benzyloxy)-5-bromobenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5089932.png)